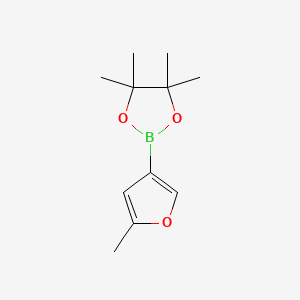
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a methylfuran group. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a furan derivative. Common reagents include boron tribromide and furan derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the furan ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the furan ring.
Scientific Research Applications
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
The compound may be used in biological research to study the effects of boron-containing compounds on biological systems.
Medicine
In medicine, organoboron compounds are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar structure but with a thiophene ring instead of a furan ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a furan ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is unique due to the presence of the methylfuran group, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
Properties
Molecular Formula |
C11H17BO3 |
|---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 |
InChI Key |
DWHBZMKSOJFPLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


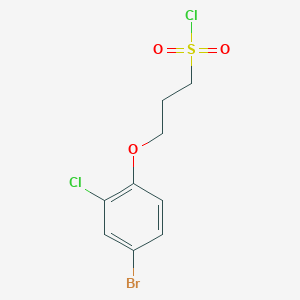
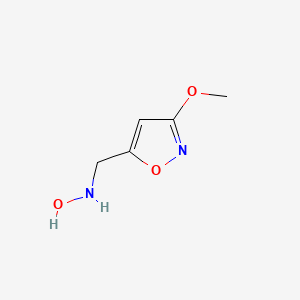
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
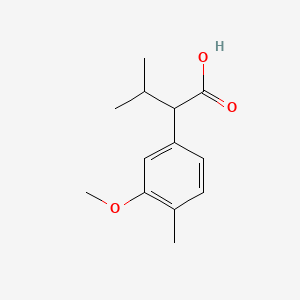
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
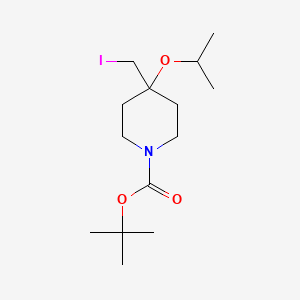
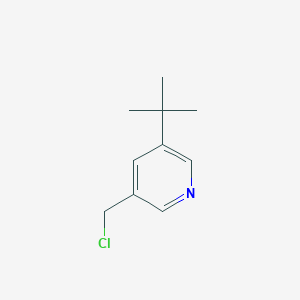
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
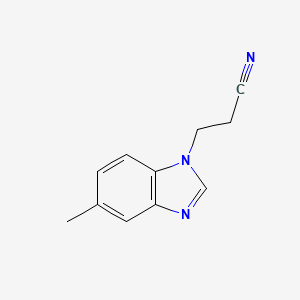
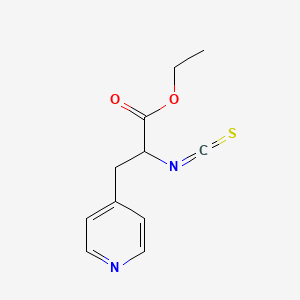
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
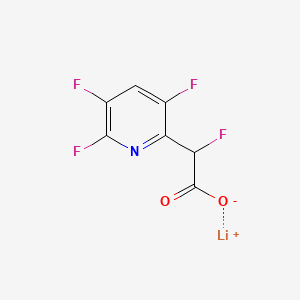
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
